Barium metaborate monohydrate

Übersicht

Beschreibung

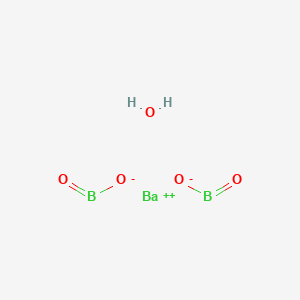

Barium metaborate monohydrate is an inorganic compound with the chemical formula Ba(BO₂)₂·H₂O. It is a white, crystalline powder that is highly insoluble in water and is known for its compatibility with basic pH environments. This compound is widely used in various industrial applications due to its unique properties, including its role as a multifunctional pigment in coatings and its use in corrosion inhibition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium metaborate monohydrate can be synthesized through several methods, including:

Precipitation from Aqueous Solutions: This involves the precipitation of crystal hydrates from aqueous solutions followed by dehydration.

Hydrolysis of Alkoxides: This method involves the hydrolysis of barium alkoxides to form barium metaborate.

Anhydrous Solid-Phase Syntheses: This method involves the reaction of barium oxide with boric acid at high temperatures.

Melt-Solution Syntheses: This method involves the melting of barium oxide and boric acid together to form barium metaborate.

Industrial Production Methods: In industrial settings, this compound is typically produced using the precipitation method due to its efficiency and cost-effectiveness. The process involves dissolving barium chloride and sodium metaborate in water, followed by the addition of a precipitating agent to form this compound. The precipitate is then filtered, washed, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Thermal Decomposition Reactions

Barium metaborate monohydrate undergoes sequential thermal decomposition steps, influenced by temperature and environmental conditions:

Dehydration and Phase Transitions

-

Dehydration (140–300°C): The compound loses its water of crystallization, forming anhydrous barium metaborate:

This step is endothermic, with a weight loss corresponding to the release of one water molecule .

-

Crystalline Phase Transition (600–800°C): Further heating converts anhydrous barium metaborate into β-barium borate (β-BaB₂O₄), a non-linear optical material:

This phase is thermally stable and retains structural integrity up to its melting point (>900°C) .

Flame Retardancy Mechanism

In polymer composites, this compound decomposes endothermically under heat, releasing non-combustible gases (e.g., water vapor and boron oxides) that dilute flammable volatiles. Simultaneously, it forms a protective char layer, enhancing fire resistance .

Table 1: Char Residue in TPU/Barium Metaborate Composites

| Barium Metaborate Content (%) | Char Residue at 800°C (%) |

|---|---|

| 0 | 1.7 |

| 10 | 5.0 |

| 20 | 15.6 |

| 30 | 18.8 |

| 40 | 22.9 |

| Data derived from thermogravimetric analysis (TGA) under nitrogen . |

Corrosion Inhibition

In coatings, this compound reacts with metal surfaces (e.g., galvanized steel) to form a passive oxide layer, slowing oxidation and improving adhesion. This reaction is pH-dependent, with optimal performance in alkaline environments .

Interaction with Halogen Donors

In flame-retardant coatings, the compound synergizes with halogenated compounds (e.g., chlorinated paraffins) to enhance fire suppression. The released boron oxides react with halogens to form stable, non-flammable residues .

Stability in Aqueous and Acidic Media

This reaction limits its use in acidic environments but enables controlled release of boric acid in specialized applications .

Comparative Analysis with Related Borates

Table 2: Reactivity of this compound vs. Analogues

| Compound | Thermal Stability (°C) | Key Reaction Products |

|---|---|---|

| This compound | 140–900 | β-BaB₂O₄, H₂O, B₂O₃ |

| Sodium metaborate | >400 | Na₂B₄O₇, H₂O |

| Calcium metaborate | 500–800 | CaB₂O₄, CO₂ (in composites) |

Wissenschaftliche Forschungsanwendungen

Barium metaborate monohydrate has a wide range of scientific research applications, including:

Biology: It is used in the study of enzyme inhibition and as a component in certain biological assays.

Medicine: It is used in the development of new pharmaceuticals and as a radiopaque agent in medical imaging.

Industry: It is used as a corrosion inhibitor, flame retardant, and pigment in coatings and paints

Wirkmechanismus

The mechanism of action of barium metaborate monohydrate involves its interaction with various molecular targets and pathways. In corrosion inhibition, it forms a protective layer on the metal surface, preventing oxidation and degradation. In flame retardancy, it acts by releasing water molecules upon heating, which helps to cool the material and prevent combustion .

Vergleich Mit ähnlichen Verbindungen

Barium metaborate monohydrate can be compared with other similar compounds, such as:

Barium borate: Similar in composition but lacks the water molecule present in this compound.

Calcium metaborate: Similar in structure but contains calcium instead of barium.

Sodium metaborate: Similar in structure but contains sodium instead of barium

Uniqueness: this compound is unique due to its high insolubility in water, compatibility with basic pH environments, and multifunctional properties, making it suitable for a wide range of applications .

Biologische Aktivität

Barium metaborate monohydrate (Ba(BO₂)₂·H₂O) is an inorganic compound recognized for its diverse biological activities and applications across various fields, including microbiology, materials science, and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its white crystalline appearance and low solubility in water, which makes it suitable for applications in high pH environments. Its molecular weight is approximately 240.96 g/mol . The compound can be synthesized through several methods, including the borax-barium sulfide method, which involves calcining barite with coal and leaching the resulting barium sulfide with borax solution.

Target of Action

Barium metaborate acts primarily as a microbiocide/microbiostat , inhibiting the growth of microorganisms in various industrial applications, such as paints, adhesives, and coatings .

Mode of Action

The compound's mechanism involves:

- Interference with Metabolic Pathways : It disrupts the metabolic processes of microorganisms, leading to their inhibition or death.

- Corrosion Inhibition : It enhances the durability of materials by preventing microbial degradation.

- Flame Retardancy : Barium metaborate contributes to fire resistance in coatings by acting as a flame retardant.

Biological Activity

This compound has been investigated for its biological activity in several contexts:

- Microbial Inhibition : Studies indicate that it effectively inhibits various bacteria and fungi, making it valuable in preserving industrial products from microbial degradation. Its application as a preservative in paints helps maintain product integrity over time .

- Toxicity to Invertebrates : Research has shown that barium metaborate exhibits toxicity towards certain aquatic organisms, highlighting the need for careful handling to mitigate environmental impacts .

1. Microbial Growth Inhibition

A study assessed the efficacy of barium metaborate against common microbial strains used in industrial settings. The results demonstrated significant inhibition rates, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent in coatings .

2. Toxicological Assessment

Toxicity studies have categorized barium metaborate as having moderate toxicity (Toxicity Category III), with specific effects noted in acute inhalation and dermal exposure scenarios. A developmental toxicity study indicated a no observed effect level (NOEL) of 10 mg/kg/day in rabbits, emphasizing its safety profile when used appropriately .

Applications in Research

This compound serves multiple roles in scientific research:

- Biological Assays : It is utilized as a component in assays to study enzyme inhibition and other biochemical interactions.

- Material Science : Its properties are leveraged for crystal growth applications and as a flux in synthesizing other borates like barium titanate.

Comparative Analysis with Similar Compounds

| Compound | Solubility | Biological Activity | Applications |

|---|---|---|---|

| Barium Metaborate | Low | Microbiocide | Paints, coatings |

| Alpha-Barium Borate | Moderate | Antimicrobial | Ceramics |

| Lithium Borate | High | Limited | Glass production |

| Sodium Metaborate | High | Limited | Industrial applications |

Eigenschaften

IUPAC Name |

barium(2+);oxido(oxo)borane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOXZJCHHKIXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2BaH2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631164 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26124-86-7 | |

| Record name | barium(2+);oxido(oxo)borane;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARIUM METABORATE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.